![molecular formula C10H9F4NO2 B2763796 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259992-93-2](/img/structure/B2763796.png)
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (F-Phe) is an unnatural amino acid that has been studied extensively for its potential applications in scientific research. It is a synthetic amino acid derivative of phenylalanine, and has been used in a variety of experiments due to its unique properties. F-Phe has been used in protein engineering, as a model system for studying enzyme catalysis, and as a tool for understanding the effects of fluoroalkylation on protein structure and function. In addition, F-Phe has been used in a number of biochemical and physiological studies, including studies of the effects of fluoroalkylation on membrane proteins and enzymes.
Scientific Research Applications
- Active Pharmaceutical Ingredient (API) : 3-Fluoro-5-(trifluoromethyl)phenylboronic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its fluorinated substituents enhance lipophilicity and binding affinity, making it useful for designing novel drugs .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Mode of Action
The compound interacts with its targets through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Pharmacokinetics
The compound’s excellent lipophilicity and binding affinity suggest that it may have good absorption and distribution characteristics .
Result of Action
One specific application of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is as a cap for a fusion inhibitor of the influenza A virus, based on oligothiophene . The product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
properties
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXEUFFBMGUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine |
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